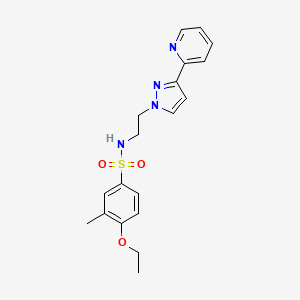

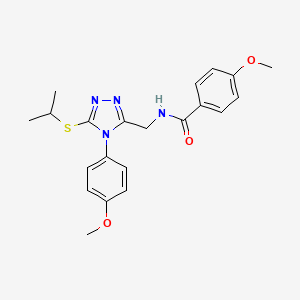

![molecular formula C8H6Br2N2O B2764244 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine CAS No. 2228306-98-5](/img/structure/B2764244.png)

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

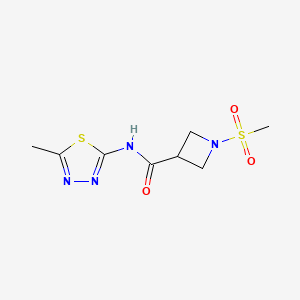

5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 2228306-98-5 . It has a molecular weight of 305.96 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including this compound, have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

Research on imidazo[1,2-a]pyridine derivatives highlights the importance of these compounds in synthetic chemistry. For example, the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine from 2,6-dichloropyridine showcases the versatility of imidazo[1,2-a]pyridine frameworks for generating compounds with potential biological activity (Liu Tian-yu, 2010). Similarly, the synthesis of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine through a tandem hydroformylation-cyclization sequence demonstrates the capability for one-pot catalytic synthesis, offering a selective route towards hydroxy-functionalized bicyclic imidazoles (P. Bäuerlein et al., 2009).

Catalytic Applications

The use of imidazo[1,2-a]pyridine derivatives in catalysis is illustrated by studies on ruthenium 'pincer' complexes derived from 2,6-bis(arylimidazolium)pyridine dibromide. These complexes exhibit catalytic activity in the transfer hydrogenation of carbonyl compounds, highlighting the potential for 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine derivatives in catalytic processes (A. Danopoulos et al., 2002).

Biological Applications

The diverse biological activities of imidazo[1,2-a]pyridine scaffolds are well-documented. They are recognized for their applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This versatility suggests that derivatives of this compound could be explored for similar therapeutic applications (A. Deep et al., 2016).

Material Science Applications

The optical properties of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by significant Stokes' shift ranges, indicate the potential for this compound derivatives in the development of luminescent materials. These compounds could find applications in low-cost luminescent materials for various technological uses (G. Volpi et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Imidazo[1,2-a]pyridines, including 5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The future directions for this class of compounds include further development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with a wide range of targets in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are generally known for their ability to undergo various radical reactions for direct functionalization . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Action Environment

Factors such as temperature, pH, and presence of other molecules can potentially affect the compound’s action.

Propriétés

IUPAC Name |

5,6-dibromo-8-methoxyimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2N2O/c1-13-6-4-5(9)7(10)12-3-2-11-8(6)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDYHPIBOLNLOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N2C1=NC=C2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

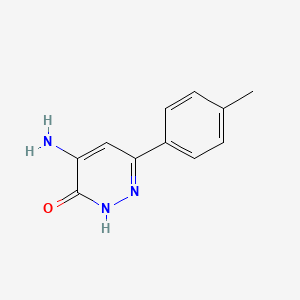

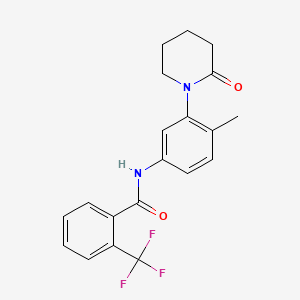

![N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2764162.png)

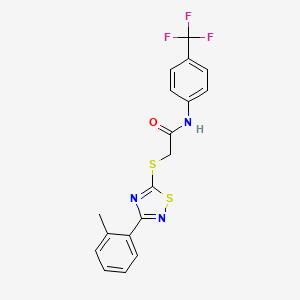

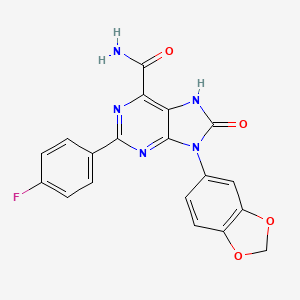

![2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2764175.png)

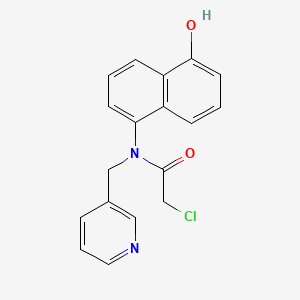

![(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2764177.png)

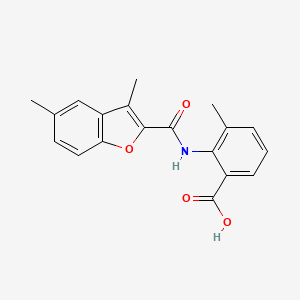

![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)